molecular formula C12H20N2O2 B13247617 tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate

Cat. No.: B13247617
M. Wt: 224.30 g/mol
InChI Key: VTQYAEKCJLVFBU-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate is a chemical intermediate of significant interest in pharmaceutical research and organic synthesis. It incorporates two highly functional and modifiable groups: a tert-butyloxycarbonyl (Boc) protected amine and a cyano (nitrile) group on a cyclopentane scaffold. The Boc carbamate group is a cornerstone in modern synthetic chemistry, primarily serving as a crucial protecting group for amines, effectively masking the amine functionality during synthetic steps that are incompatible with free amines . This protection is reversible under mild acidic conditions, allowing for the facile regeneration of the amine in the final stages of a synthesis. The presence of the cyano group significantly enhances the molecule's utility. This group can serve as a versatile chemical handle, as it can be readily transformed into other valuable functional groups, such as carboxylic acids, amides, or amidines, which are common pharmacophores in active pharmaceutical ingredients (APIs) . Compounds containing both carbamate and nitrile motifs are found in a range of therapeutic areas, acting as chemotherapeutic agents, anticonvulsants, and protease inhibitors . The cyclopentyl ring provides a defined stereochemical and conformational constraint, which can be critical for optimizing a compound's binding affinity to a biological target. As a building block, this compound is designed for the synthesis of more complex molecules and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(cyanomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-6,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYAEKCJLVFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Carbamate Synthesis via Activation of Carbamic Acid Derivatives

Method Overview:
Classical synthesis of carbamates involves the activation of carbamic acid derivatives or related intermediates, followed by nucleophilic attack by amines. This approach often employs reagents such as carbonyldiimidazole (CDI) , phosgene derivatives , or alkoxycarbonylating agents .

Key Steps:

  • Activation of carbamic acid or carbamoyl chlorides with reagents like CDI to form reactive intermediates.
  • Nucleophilic attack by the cyclopentylamine derivative bearing the cyanomethyl group.
  • Final deprotection or purification steps.

Advantages:

  • Well-established, high-yielding, and straightforward.
  • Suitable for large-scale synthesis.

Limitations:

  • Use of potentially hazardous reagents (e.g., phosgene derivatives).
  • Requires careful control of reaction conditions to prevent side reactions.

Modern Approaches Using Carbon Dioxide and Three-Component Couplings

Method Overview:
Innovative methodologies involve direct carbamate formation from primary amines, carbon dioxide, and alkyl halides , often facilitated by cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF .

Key Steps:

  • Bubbling CO₂ into a mixture of primary amine and alkyl halide in the presence of base.
  • Formation of carbamate intermediates via three-component coupling .
  • This method offers a greener alternative, utilizing CO₂ as a carbon source.

Research Data:

  • Demonstrated efficiency in synthesizing N-alkyl carbamates.
  • Minimized overalkylation due to the stabilizing effect of tetrabutylammonium cations.

Advantages:

  • Environmentally friendly.
  • Shortened synthetic routes.
  • High functional group tolerance.

Limitations:

  • Requires specialized conditions (CO₂ bubbling, inert atmosphere).

Data Table: Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Traditional carbamate synthesis Carbamic acids, CDI, phosgene derivatives Reflux, inert atmosphere Well-established, scalable Hazardous reagents, side reactions
Activated mixed carbonates p-Nitrophenyl chloroformate, bases (TEA, DMAP) Mild, room temperature High yields, mild conditions Intermediate preparation required
CO₂-based coupling Primary amines, CO₂, cesium carbonate, TBAI Ambient, CO₂ bubbling Green, short route Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate is a chemical compound with potential applications in scientific research, including uses as an intermediate in synthesizing organic compounds.

Overview
this compound is a carbamate derivative with the molecular formula C12H20N2O2C_{12}H_{20}N_2O_2 . Carbamates are a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
  • Medicine There is ongoing research to explore its potential as a drug candidate for treating various diseases.
  • Industry It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds
this compound can be compared to other carbamate derivatives:

  • tert-Butyl carbamate: A simpler carbamate with similar protective group properties but lacking the cyclopentyl and cyanomethyl functionalities.
  • N-Boc-aminoacetonitrile: Another carbamate derivative with a cyanomethyl group, used in peptide synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological system in which it is used. The cyanomethyl group and the carbamate moiety play crucial roles in its binding affinity and specificity towards target proteins and enzymes .

Comparison with Similar Compounds

Research Findings and Trends

  • Ring Size vs. Bioactivity : Cyclopentyl derivatives (e.g., 847416-99-3) balance strain and stability, making them versatile in drug discovery. Larger rings (e.g., cyclohexyl) improve metabolic stability but may reduce target binding efficiency .
  • Substituent Effects: Electron-withdrawing groups (e.g., oxo) enhance electrophilicity for nucleophilic attacks, while amino groups improve solubility and receptor interactions .
  • Safety Considerations : Compounds with reactive groups (e.g., chlorosulfonyl) require specialized handling, whereas Boc-protected analogs are generally stable and user-friendly .

Biological Activity

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on enzyme interactions, receptor binding, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H23N3O3
  • Molecular Weight : Approximately 281.35 g/mol
  • Structural Features : The compound features a tert-butyl group, a cyanomethyl substituent, and a cyclopentyl ring, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for enzymes involved in metabolic pathways.
  • Receptor Binding : Preliminary studies indicate that this compound may interact with cellular receptors, potentially modulating signal transduction pathways critical for cellular function and homeostasis.

Enzyme Interaction Studies

Research has shown that this compound exhibits significant inhibitory effects on specific enzymes. For instance:

  • Enzyme Targeting : The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Receptor Binding Assays

In vitro studies have indicated that this compound may bind to various receptors, influencing cellular responses:

  • Binding Affinity : Initial findings suggest that the compound has a moderate affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .

Therapeutic Potential

Due to its biological activity, this compound is being explored as a lead compound in drug development:

  • Pharmaceutical Development : Its unique structure allows for modifications that could enhance efficacy and selectivity against specific targets. Ongoing research aims to optimize its pharmacokinetic properties and therapeutic index .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct advantages:

Compound NameMolecular FormulaKey Features
Tert-butyl N-[1-(cyanomethyl)cyclopentyl]carbamateC14H23N3O3Similar structure but different substitution pattern
Tert-butyl (cyanomethyl)(methyl)carbamateC12H19N3O2Contains methyl instead of cyclopentyl group
Tert-butyl cis-N-3-(cyanomethyl)cyclopentylcarbamateC14H23N3O3Geometric isomer with potential differences in biological activity

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a therapeutic agent:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound with high purity and yield. These methods are crucial for facilitating further biological testing .
  • Pharmacological Profiles : The compound's pharmacological profiles are being established through both in vitro and in vivo studies, assessing its efficacy against specific disease models .

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